molecular formula C83H88Cl2N8O29 B1650063 Parvodicin C1 CAS No. 110882-84-3

Parvodicin C1

Número de catálogo: B1650063
Número CAS: 110882-84-3
Peso molecular: 1732.5 g/mol
Clave InChI: PZMMGNLKWHJGSE-PSDJNXLUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

La dalbavancina es un antibiótico lipoglic péptido de segunda generación, utilizado principalmente para tratar infecciones causadas por bacterias Gram-positivas, incluido el Staphylococcus aureus resistente a la meticilina (MRSA) y otras especies de Streptococcus . Las impurezas de dalbavancina son productos de degradación formados durante la síntesis, el almacenamiento o la manipulación de dalbavancina. Estas impurezas pueden afectar la eficacia y la seguridad del fármaco, por lo que su identificación y control son cruciales.

Análisis De Reacciones Químicas

Las impurezas de dalbavancina experimentan varios tipos de reacciones químicas, que incluyen:

    Oxidación: La exposición al oxígeno puede conducir a la formación de impurezas oxidadas.

    Reducción: Los agentes reductores pueden alterar la estructura química de la dalbavancina, lo que lleva a impurezas.

    Sustitución: Las reacciones de sustitución pueden ocurrir, especialmente en presencia de reactivos específicos.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen tampones de acetato y fosfato, iones metálicos divalentes (Ca²⁺, Mg²⁺, Zn²⁺) y 2HPβCD . Los principales productos formados a partir de estas reacciones incluyen MAG y otros productos de degradación .

Aplicaciones Científicas De Investigación

Parvodicin C1 exhibits its antibacterial effects primarily by interfering with bacterial cell wall synthesis. It binds to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting critical processes such as transglycosylation and transpeptidation necessary for peptidoglycan formation. This leads to cell lysis and death in susceptible bacteria.

Antimicrobial Spectrum

The compound has demonstrated in vitro activity against several Gram-positive bacteria:

Bacteria Activity
Staphylococcus aureusHighly sensitive
Streptococcus pneumoniaeSensitive
Enterococcus faecalisModerate sensitivity
Bacillus subtilisSensitive

This compound shows particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for treating resistant infections .

Pharmacokinetics

Research indicates that this compound achieves high serum levels upon administration, suggesting a favorable pharmacokinetic profile for potential therapeutic use. Its long duration of action is attributed to its stability in the bloodstream and effective tissue penetration .

In Vivo Efficacy

Several studies have highlighted the effectiveness of this compound in animal models:

  • Study 1 : In a murine model of sepsis caused by Staphylococcus aureus, treatment with this compound resulted in improved survival rates compared to control groups, with a significant reduction in bacterial load across various organs post-treatment.
  • Study 2 : A comparative study evaluated this compound's efficacy against other antibiotics in treating infections caused by Enterococcus faecalis. Results showed that this compound had a lower minimum inhibitory concentration (MIC) than traditional antibiotics like vancomycin, indicating superior potency .

Clinical Implications

Given its potent activity against resistant strains and favorable pharmacokinetics, this compound is being explored for inclusion in treatment regimens for serious infections where conventional therapies fail. Ongoing clinical trials aim to establish optimal dosing strategies and safety profiles for human use .

Comparación Con Compuestos Similares

La dalbavancina es única entre los lipoglic péptidos debido a su larga vida media y su potente actividad contra cepas resistentes de bacterias . Compuestos similares incluyen:

La singularidad de la dalbavancina radica en su estabilidad y en las impurezas específicas que se forman durante su degradación, que son distintas de las de otros glic péptidos .

Actividad Biológica

Parvodicin C1 is a glycopeptide antibiotic derived from the actinomycete species Actinomadura parvosata. It has garnered attention due to its significant biological activity, particularly against Gram-positive bacteria. This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy, and potential therapeutic applications.

This compound exhibits its antibacterial properties primarily through interference with bacterial cell wall synthesis. As a glycopeptide antibiotic, it binds to the D-alanyl-D-alanine terminus of cell wall precursors, inhibiting transglycosylation and transpeptidation processes essential for peptidoglycan formation. This action leads to cell lysis and death in susceptible bacteria .

Antimicrobial Spectrum

This compound has demonstrated in vitro activity against a variety of Gram-positive bacteria, including:

Bacteria Activity
Staphylococcus aureusHighly sensitive
Streptococcus pneumoniaeSensitive
Enterococcus faecalisModerate sensitivity
Bacillus subtilisSensitive

The compound shows particularly high efficacy against methicillin-resistant Staphylococcus aureus (MRSA), making it a candidate for treating resistant infections .

Pharmacokinetics

Research indicates that this compound achieves high serum levels when administered, suggesting a favorable pharmacokinetic profile for potential therapeutic use. Its long duration of action is attributed to its stability in the bloodstream and effective tissue penetration .

In Vivo Efficacy

Several studies have highlighted the effectiveness of this compound in animal models. For instance:

  • Study 1 : In a murine model of sepsis caused by Staphylococcus aureus, treatment with this compound resulted in improved survival rates compared to control groups. The study noted a significant reduction in bacterial load in various organs post-treatment .
  • Study 2 : A comparative study evaluated the efficacy of this compound against other antibiotics in treating infections caused by Enterococcus faecalis. Results showed that this compound had a lower minimum inhibitory concentration (MIC) than traditional antibiotics like vancomycin, indicating superior potency .

Clinical Implications

Given its potent activity against resistant strains and favorable pharmacokinetics, this compound is being explored for inclusion in treatment regimens for serious infections where conventional therapies fail. Ongoing clinical trials aim to establish optimal dosing strategies and safety profiles for human use.

Propiedades

IUPAC Name

(1S,2R,19R,22R,34S,37R,40R,52S)-64-[(2S,3R,4R,5S,6S)-6-carboxy-4,5-dihydroxy-3-(10-methylundecanoylamino)oxan-2-yl]oxy-5,32-dichloro-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaene-52-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C83H88Cl2N8O29/c1-33(2)10-8-6-4-5-7-9-11-56(99)88-65-68(102)70(104)73(81(114)115)122-82(65)121-72-53-26-38-27-54(72)118-50-21-16-37(24-45(50)84)66(100)64-79(111)92-63(80(112)113)43-28-39(95)29-52(119-83-71(105)69(103)67(101)55(32-94)120-83)57(43)42-23-35(14-19-47(42)96)60(76(108)93-64)89-77(109)61(38)90-78(110)62-44-30-41(31-49(98)58(44)85)117-51-25-36(15-20-48(51)97)59(86-3)75(107)87-46(74(106)91-62)22-34-12-17-40(116-53)18-13-34/h12-21,23-31,33,46,55,59-71,73,82-83,86,94-98,100-105H,4-11,22,32H2,1-3H3,(H,87,107)(H,88,99)(H,89,109)(H,90,110)(H,91,106)(H,92,111)(H,93,108)(H,112,113)(H,114,115)/t46-,55-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69+,70+,71+,73+,82-,83+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZMMGNLKWHJGSE-PSDJNXLUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC(=O)NC1C(C(C(OC1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)C(C6C(=O)NC(C7=C(C(=CC(=C7)O)OC8C(C(C(C(O8)CO)O)O)O)C9=C(C=CC(=C9)C(C(=O)N6)NC(=O)C4NC(=O)C1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)C(C(=O)NC(CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C3C=C4C=C2OC5=C(C=C(C=C5)[C@H]([C@H]6C(=O)N[C@@H](C7=C(C(=CC(=C7)O)O[C@@H]8[C@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N6)NC(=O)[C@@H]4NC(=O)[C@@H]1C2=C(C(=CC(=C2)OC2=C(C=CC(=C2)[C@H](C(=O)N[C@H](CC2=CC=C(O3)C=C2)C(=O)N1)NC)O)O)Cl)O)C(=O)O)O)Cl)C(=O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C83H88Cl2N8O29
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1732.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110882-84-3
Record name Antibiotic A-40926 B0
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110882843
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTIBIOTIC A-40926 B0
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MBP3L2793V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.